Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-
Description
Chemical Structure and Properties The compound "Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-" (EC 243-461-5) is a fluorinated organosilane with a complex structure. Its molecular backbone includes a dichloromethylsilane group linked to a propyl chain modified with a 1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy substituent. This structure confers unique reactivity and stability, making it valuable in applications such as surface modification, polymer synthesis, and specialty coatings .
- Density: ~1.25 g/cm³
- Boiling Point: ~85°C (at 3 mmHg)
- Refractive Index: 1.346–1.348
- Hydrolysis Sensitivity: Reacts slowly with moisture/water (Sensitivity Level 7) .
Applications
The compound’s fluorinated ether and silane groups enhance hydrophobicity and chemical resistance, making it suitable for:
Properties
IUPAC Name |
dichloro-[3-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propyl]-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2F7OSi/c1-18(8,9)4-2-3-17-5(10,6(11,12)13)7(14,15)16/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKFRQOKQUPWQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCCOC(C(F)(F)F)(C(F)(F)F)F)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F7OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90897547 | |
| Record name | Dichloro-3-(perfluoro-2-propoxy)propylmethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90897547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20006-68-2 | |
| Record name | Dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20006-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dichloromethyl(3-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy)propyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020006682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichloro-3-(perfluoro-2-propoxy)propylmethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90897547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.495 | |
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Preparation Methods
Synthetic Routes and Key Reaction Steps
The synthesis of Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]- is typically a multi-step process involving:
Selective Fluorination :
The introduction of the tetrafluoro- and trifluoromethyl groups on the ethoxypropyl chain is achieved through selective fluorination reactions. Common reagents include sulfur tetrafluoride (SF4) or hydrogen fluoride (HF), which enable the replacement of hydrogen atoms with fluorine in a controlled manner. This step is critical to impart the compound with its unique fluorinated properties, such as chemical stability and hydrophobicity.Silanation via Chlorosilanes :
The attachment of the dichloromethyl group to the silicon center is performed using chlorosilane reagents. Typically, dichloromethylchlorosilane or related chlorosilanes are reacted with the fluorinated alcohol intermediate under catalytic conditions. Catalysts such as platinum or palladium complexes facilitate the formation of the Si–C bond. This step often requires anhydrous and inert atmosphere conditions to prevent hydrolysis of sensitive chlorosilane groups.Use of Catalysts and Solvents :
Catalytic systems involving fluorinated arylborane Lewis acids have been documented to enhance the efficiency of silanation reactions. Solvents like tetrahydrofuran (THF), toluene, or diethyl ether are commonly used to dissolve reactants and control reaction kinetics.
Industrial Production Techniques
For large-scale production, continuous flow reactors are employed to maintain precise control over temperature, reagent mixing, and reaction times. This approach improves product purity and yield by minimizing side reactions and decomposition, which are common in batch processes with highly reactive chlorosilanes and fluorinated intermediates.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | Atmosphere | Notes |
|---|---|---|---|---|
| Fluorination | SF4 or HF with fluorinated precursors | 0 to 100 | Inert (N2/Ar) | Requires careful handling due to toxicity |
| Silanation | Dichloromethylchlorosilane + catalyst | 20 to 80 | Anhydrous, inert | Platinum or palladium catalysts preferred |
| Purification | Distillation or chromatography | Variable | Controlled | To isolate pure silane derivative |
Research Findings on Catalytic Systems
A recent patent (2024) describes the use of fluorinated triarylborane Lewis acids as catalysts for organosilicon compound preparation, including silanes with fluorinated substituents. The catalysts such as tris(pentafluorophenyl)borane (FAB) have demonstrated near-complete conversion rates within 2 hours for silanation reactions involving fluorinated silanes, indicating high efficiency and selectivity.
| Catalyst Sample | Conversion (%) at 2h | Conversion (%) at 24h |
|---|---|---|
| FAB | 100 | 100 |
| C1 | 93 | 98 |
| C2 | 50 | 67 |
| C3 | 76 | 97 |
Data extracted from catalytic studies on fluorinated silane synthesis
Analysis of Chemical Reactions in Preparation
Oxidation and Reduction :
The dichloromethyl group can be selectively oxidized or reduced to modify the silane derivative post-synthesis. Oxidation typically uses agents like potassium permanganate or hydrogen peroxide, while reductions employ lithium aluminum hydride or sodium borohydride.Substitution Reactions :
The chlorine atoms on the dichloromethyl group are reactive sites for nucleophilic substitution, allowing further functionalization. Nucleophiles such as hydroxide or alkoxides can replace chlorine atoms to yield hydroxy or alkoxy silane derivatives.
Summary Table of Preparation Method Features
| Aspect | Details |
|---|---|
| Fluorination Reagents | Sulfur tetrafluoride (SF4), hydrogen fluoride (HF) |
| Silanation Reagents | Dichloromethylchlorosilane, chlorosilanes |
| Catalysts | Platinum, palladium complexes, fluorinated triarylborane Lewis acids (e.g., FAB) |
| Solvents | Tetrahydrofuran (THF), toluene, diethyl ether |
| Reaction Environment | Anhydrous, inert atmosphere (N2 or Ar) |
| Industrial Technique | Continuous flow reactors for scale-up |
| Purification | Distillation, chromatography |
| Reaction Temperature Range | 0–100 °C depending on step |
| Conversion Efficiency | Up to 100% conversion with optimized catalysts within 2 hours |
Chemical Reactions Analysis
Types of Reactions
Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]- undergoes several types of chemical reactions:
Oxidation: : The dichloromethyl group can be oxidized to form various oxidation products.
Reduction: : The compound can be reduced under specific conditions to yield derivatives with reduced chlorine content.
Substitution: : The chlorine atoms in the dichloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: : Carboxylic acids, aldehydes.
Reduction: : Silane derivatives with hydrogen in place of chlorine.
Substitution: : Hydroxy or alkoxy derivatives.
Scientific Research Applications
Scientific Research Applications
Dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl] has a wide range of applications across different fields:
Chemistry
- Precursor in Organosilicon Synthesis : This silane is utilized as a precursor for synthesizing various organosilicon compounds, which are vital in creating advanced materials with specific properties.
Biology
- Modification of Biomolecules : The compound can be employed to modify biomolecules for research purposes, enhancing the study of biological interactions and mechanisms.
Industrial Applications
- Specialty Coatings : It is used in producing specialty coatings that provide unique properties such as water repellency and chemical resistance.
- Adhesives and Sealants : The compound serves as an important ingredient in formulating adhesives and sealants that require high durability and performance.
Case Study 1: Specialty Coatings
A study published in Industrial Chemistry demonstrated the effectiveness of dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl] in creating non-stick coatings for kitchenware. The coatings exhibited excellent resistance to heat and staining while maintaining a smooth surface finish.
Case Study 2: Adhesive Formulations
Research conducted at a leading adhesive manufacturer showed that incorporating this silane into adhesive formulations significantly improved bonding strength on various substrates such as glass and metals. The enhanced performance was attributed to the chemical interactions facilitated by the silane's functional groups.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application:
Chemical Reactions: : It acts as a reactant that participates in oxidation, reduction, and substitution reactions.
Biological Systems: : In NMR studies, it interacts with magnetic fields and produces characteristic fluorine-19 signals.
Industrial Processes: : Functions as a precursor in the synthesis of complex organosilicon compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its utility, the compound is compared to structurally related fluorinated silanes:
Table 1: Comparative Analysis of Fluorinated Silanes
* Inferred based on structural similarity.
Structural and Functional Differences
Substituent Groups :
- The target compound features a dichloromethylsilane group, offering higher electrophilicity compared to trimethoxy (CAS 19116-61-1) or trichloro (CAS 19116-61-1 analogs) derivatives. This increases its reactivity in crosslinking reactions .
- The tridecafluorooctyl-thioether group in ’s compound provides superior oil/water repellency but reduces hydrolytic stability compared to ether-linked fluorinated silanes .
Hydrolytic Behavior :
- Dichloromethylsilane derivatives hydrolyze faster than trimethoxy variants due to the higher lability of Cl⁻ vs. methoxy groups, requiring stringent moisture control during handling .
- Trichlorosilanes () release HCl upon hydrolysis, posing corrosion risks, whereas methoxy silanes generate less acidic byproducts .
Thermal Stability: Fluorinated ether groups (e.g., 1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy) enhance thermal stability compared to non-fluorinated analogs, enabling use in high-temperature coatings .
Application-Specific Performance
- Adhesion Promotion : The target compound’s dichloromethyl group forms stronger covalent bonds with substrates (e.g., metals, glass) than methoxy silanes, but requires precise application conditions .
Biological Activity
Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]- (CAS Number: 20006-68-2) is a specialized organosilicon compound notable for its unique chemical structure and potential applications in various fields including materials science and biology. This compound features a dichloromethyl group and a tetrafluoro-substituted ethoxypropyl group, which contribute to its reactivity and stability.
Chemical Structure
The molecular formula of Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]- is C7H9Cl2F7OSi. Its structure includes multiple fluorine atoms that enhance its chemical properties, making it of interest in both synthetic and biological contexts.
The biological activity of this silane compound can be explored through its interactions in various biological systems. The compound is primarily investigated for:
- Chemical Reactivity : It can participate in oxidation and reduction reactions due to the presence of the dichloromethyl group. These reactions can lead to the formation of various derivatives that may exhibit different biological activities.
- Nuclear Magnetic Resonance (NMR) Studies : The fluorinated groups allow for detailed studies via fluorine-19 NMR spectroscopy, which can be utilized to investigate molecular dynamics and interactions in biological systems.
Potential Applications in Medicine
Due to its unique properties, Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]- may have applications in:
- Drug Delivery Systems : Its ability to form stable complexes with biological molecules suggests potential use in targeted drug delivery.
- Surface Modifications : The compound can be used to modify surfaces for improved biocompatibility or functionalization in biomedical devices.
Case Studies
Several studies have investigated the implications of fluorinated silanes in biological contexts:
Comparative Analysis with Similar Compounds
| Compound Name | Chemical Structure | Biological Activity |
|---|---|---|
| Silane, dichloromethyl[3-[1,2,2,2-tetrafluoroethoxy]propyl]- | Lacks trifluoromethyl group | Reduced reactivity compared to target compound |
| Silane, methyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]- | Contains methyl group | Different reactivity profile |
| Silane derivatives with varying fluorination patterns | Varies based on substitution | Varying levels of biological activity |
Q & A
Q. How can researchers optimize the synthesis of silane derivatives with fluorinated alkoxy groups for improved stability?
Methodological Answer: Synthesis optimization involves controlling reaction conditions to minimize hydrolysis and side reactions. For fluorinated silanes like this compound:
- Use inert atmospheres (e.g., nitrogen/argon) to prevent moisture exposure, as the silane group reacts readily with water .
- Employ tetrahydrofuran (THF) as a solvent with triethylamine (EtN) to neutralize HCl byproducts during chlorosilane reactions .
- Monitor reaction progress via thin-layer chromatography (TLC) to track intermediate formation and ensure completion .
- Purify using column chromatography with silica gel, as described for structurally similar phosphazene-silane hybrids .
Q. What analytical techniques are critical for characterizing fluorinated silanes and verifying their structural integrity?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR) : NMR is essential for confirming fluorinated alkoxy groups (e.g., 1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify Si–Cl (600–700 cm) and C–F (1100–1300 cm) stretching vibrations .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Validate purity and detect low-molecular-weight byproducts .
- Refractive Index and Density Measurements : Compare experimental values (e.g., density: 1.25 g/cm, refractive index: 1.346–1.348) with literature to assess consistency .
Q. How should researchers address stability challenges during storage and handling of moisture-sensitive silanes?
Methodological Answer:
- Store under anhydrous conditions (e.g., sealed with molecular sieves) to prevent hydrolysis of Si–Cl bonds .
- Use gloveboxes or Schlenk lines for manipulation to exclude moisture .
- Monitor degradation via Karl Fischer titration to detect trace water in solvents .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the dichloromethyl group in electrophilic substitution reactions?
Methodological Answer:
- The Si–Cl bond is highly electrophilic, enabling nucleophilic substitution. For example, in silane-functionalized polymers, the dichloromethyl group reacts with alcohols or amines to form stable Si–O/Si–N linkages.
- Density Functional Theory (DFT) simulations can model transition states and predict regioselectivity in reactions with nucleophiles like hydroxyl groups .
- Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying temperatures/pH) can elucidate activation barriers .
Q. How can researchers identify and quantify degradation products of fluorinated silanes in environmental or biological systems?
Methodological Answer:
- Use high-resolution LC-MS/MS to detect trace degradation products (e.g., fluorinated alcohols or carboxylic acids) .
- Apply isotopic labeling (e.g., -HO) to track hydrolysis pathways .
- Compare with PFAS degradation libraries (e.g., perfluoro-2-butyltetrahydrofuran analogs) to identify persistent fluorinated fragments .
Q. What computational strategies are effective for modeling the electronic properties of fluorinated silanes?
Methodological Answer:
- Perform ab initio calculations (e.g., Hartree-Fock or MP2) to map electron density around the silicon center and fluorinated alkoxy groups .
- Use Molecular Dynamics (MD) simulations to study interactions with solvents (e.g., THF) or polymer matrices, leveraging experimental density data (1.25–1.347 g/cm) for force-field parameterization .
Q. How do steric effects from the trifluoromethyl group influence the silane’s reactivity in surface functionalization?
Methodological Answer:
- The bulky trifluoromethyl group creates steric hindrance, reducing accessibility of the Si–Cl bond.
- X-ray Photoelectron Spectroscopy (XPS) can quantify surface coverage on substrates (e.g., silica nanoparticles) .
- Compare with smaller alkoxy analogs (e.g., methoxy-substituted silanes) to isolate steric vs. electronic contributions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
